1-{2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate
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Overview
Description
1-{2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperazine ring substituted with a tert-butyl group and a phenoxyethoxyethyl chain, making it a molecule of interest for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate typically involves multiple steps:
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Formation of the Phenoxyethoxyethyl Intermediate
Starting Materials: 2-tert-butyl-4-methylphenol and ethylene oxide.
Reaction Conditions: The phenol is reacted with ethylene oxide in the presence of a base such as potassium hydroxide to form the 2-(2-tert-butyl-4-methylphenoxy)ethanol intermediate.
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Etherification
Starting Materials: 2-(2-tert-butyl-4-methylphenoxy)ethanol and 2-chloroethyl ether.
Reaction Conditions: The intermediate is then reacted with 2-chloroethyl ether in the presence of a base like sodium hydride to form 2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethanol.
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Piperazine Substitution
Starting Materials: 2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethanol and 4-methylpiperazine.
Reaction Conditions: The final step involves the reaction of the ether intermediate with 4-methylpiperazine in the presence of a dehydrating agent such as thionyl chloride to yield 1-{2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine.
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Oxalate Formation
Starting Materials: 1-{2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine and oxalic acid.
Reaction Conditions: The piperazine compound is then reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol derivatives.
Reduction: The phenoxy group can be reduced under specific conditions to form phenol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: tert-Butyl alcohol derivatives.
Reduction Products: Phenol derivatives.
Substitution Products: N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
1-{2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Biological Studies: Investigation of its effects on cellular pathways and receptor binding.
Materials Science: Use in the synthesis of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-{2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The phenoxyethoxyethyl chain may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues, modulating the activity of the target.
Comparison with Similar Compounds
Similar Compounds
- 1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-4-methylpiperazine
- 1-{2-[2-(2-tert-butyl-4-methoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine
Uniqueness
1-{2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate is unique due to the presence of the oxalate salt, which can influence its solubility and stability. The specific substitution pattern on the phenoxy group also imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O2.C2H2O4/c1-17-6-7-19(18(16-17)20(2,3)4)24-15-14-23-13-12-22-10-8-21(5)9-11-22;3-1(4)2(5)6/h6-7,16H,8-15H2,1-5H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQCFFPLXRGIAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCN2CCN(CC2)C)C(C)(C)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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